molecular formula C9H12ClN B563183 rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride CAS No. 107077-98-5

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

Cat. No.: B563183
CAS No.: 107077-98-5
M. Wt: 174.683
InChI Key: ZPEFMSTTZXJOTM-KMWRGRSGSA-N
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Description

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride: is a deuterium-labeled version of tranylcypromine hydrochloride. It is an irreversible, nonselective monoamine oxidase (MAO) inhibitor used primarily in the treatment of depression. This compound also acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which has implications in various neurological and epigenetic research areas .

Preparation Methods

The synthesis of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride involves the cyclopropanation of a phenyl group followed by amination and deuterium labeling. The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct stereochemistry. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Studies
One of the primary applications of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is in the study of serotonin receptors, specifically the 5-HT2C receptor. Research has shown that derivatives of phenylcyclopropylamines can act as selective agonists for this receptor, which is implicated in various psychiatric disorders. The compound is utilized to investigate the functional selectivity at the 5-HT2C receptor, contributing to the understanding of antipsychotic drug mechanisms .

2. Antipsychotic Activity
Studies have demonstrated that certain derivatives of phenylcyclopropylamines exhibit significant antipsychotic-like effects in animal models. For instance, compounds derived from this class have shown efficacy in reducing hyperactivity induced by amphetamines, suggesting a potential therapeutic role in managing conditions such as schizophrenia . The exploration of these compounds helps elucidate the pharmacodynamics involved in antipsychotic treatments.

Synthesis and Characterization

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include cyclopropanation and subsequent amination processes. The deuterated form is particularly useful for NMR studies, allowing researchers to trace metabolic pathways and interactions at a molecular level.

Characterization Methods
Characterization of this compound often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.
  • Mass Spectrometry: For molecular weight determination and structural elucidation.
  • Chromatographic Techniques: Such as HPLC for assessing purity and separation of isomers.

Case Studies and Research Findings

StudyFocusFindings
Study on 5-HT2C Agonists Evaluating selectivityFound that certain N-substituted derivatives exhibited high selectivity for 5-HT2C over 5-HT2B receptors, with implications for reduced side effects associated with traditional antipsychotics .
Antipsychotic Activity Assessment Behavioral modelsDemonstrated that this compound showed significant reductions in amphetamine-induced hyperactivity, indicating potential use in treating psychosis .
Metabolic Pathway Investigation Deuterated tracingUtilized NMR spectroscopy to track metabolic pathways in vivo, providing insights into how modifications affect pharmacokinetics and dynamics .

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. Additionally, as an LSD1 inhibitor, it affects histone demethylation, influencing gene expression and epigenetic regulation .

Comparison with Similar Compounds

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:

This compound’s unique properties and applications make it a valuable tool in both research and therapeutic contexts.

Biological Activity

Overview

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride (CAS No. 107077-98-5) is a deuterium-labeled derivative of tranylcypromine, primarily recognized for its role as an irreversible, nonselective inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications in treating depression and its influence on epigenetic mechanisms.

The biological activity of this compound is attributed to its dual inhibitory effects:

  • Monoamine Oxidase Inhibition :
    • It irreversibly inhibits MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate depressive symptoms .
  • Lysine-Specific Demethylase 1 Inhibition :
    • The compound also acts as an LSD1 inhibitor, affecting histone demethylation processes. By inhibiting LSD1, it influences gene expression and epigenetic regulation, which has implications for various neurological disorders .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Biological Activity Value Reference
MAO-A Inhibition KiK_i102 μM
MAO-B Inhibition KiK_i16 μM
LSD1 Inhibition KiK_i242 μM
Histone Demethylation IC₅₀< 2 μM

Research Findings

Recent studies have explored the compound's effects in various experimental models:

  • Neuroprotective Effects : Tranylcypromine, the non-deuterated version, has been shown to exert neuroprotective effects against toxicity induced by amyloid-beta oligomers. These effects are independent of glial cells and involve modulation of MAPK pathways .
  • Cell Proliferation Studies : In vitro studies indicated that treatment with tranylcypromine significantly enhances cell proliferation in neuronal tissues, suggesting potential applications in regenerative medicine .
  • Animal Models : In rodent models of endometriosis, tranylcypromine treatment resulted in reduced lesion size and improved hyperalgesia, indicating its potential utility in pain management .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Depression Treatment : Clinical trials have investigated the efficacy of MAO inhibitors like tranylcypromine in treatment-resistant depression. Patients receiving these treatments reported significant improvements in mood and anxiety levels .
  • Epigenetic Research : Studies focusing on LSD1 inhibition have revealed that this compound can alter gene expression profiles associated with neurodegenerative diseases, providing insights into its potential role in treating conditions such as Alzheimer's disease .

Properties

IUPAC Name

(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-KMWRGRSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662166
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107077-98-5
Record name Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107077-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride
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